Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate
Description
Properties
CAS No. |
84100-11-8 |
|---|---|
Molecular Formula |
C6F11KO3 |
Molecular Weight |
368.14 g/mol |
IUPAC Name |
potassium;2,2,3,3-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
InChI |
InChI=1S/C6HF11O3.K/c7-2(8,1(18)19)5(14,15)20-6(16,17)3(9,10)4(11,12)13;/h(H,18,19);/q;+1/p-1 |
InChI Key |
CKTWTECPUYMAJI-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Preparation via Reaction of Tetrafluoroethylene with Cyanide Salts
A key industrially relevant method involves the reaction of tetrafluoroethylene (TFE) with cyanide salts (e.g., potassium cyanide) in the presence of water and alcohol solvents to form 2,2,3,3-tetrafluoropropionate salts, which can be further modified to yield the target compound.
-
- Temperature: 15°C to 125°C (preferably 40°C to 100°C)
- Pressure: 15 to 1000 psi (preferably 50 to 300 psi)
- Atmosphere: Inert (nitrogen or argon)
- Solvents: Mono- or polyhydric alcohols miscible with water (e.g., methanol, ethanol)
- Reaction time: Sufficient to ensure complete TFE consumption and conversion to propionate salts
-
- React TFE with potassium cyanide and water/alcohol solvent mixture.
- Formation of potassium 2,2,3,3-tetrafluoropropionate intermediate.
- Isolation of the acid by acidification with strong mineral acids (e.g., sulfuric acid).
- Etherification with heptafluoropropanol to introduce the heptafluoropropoxy group.
- Final conversion to potassium salt by neutralization with potassium hydroxide or potassium carbonate.
Etherification Step
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (psi) | Notes |
|---|---|---|---|---|
| Reaction of TFE with KCN | TFE, KCN, water, alcohol solvent | 40 - 100 | 50 - 300 | Inert atmosphere, complete TFE consumption |
| Acidification | Strong mineral acid (H2SO4, HCl, H3PO4) | Ambient to reflux | Atmospheric | Removes ammonia by-product |
| Etherification | 2,2,3,3-tetrafluoropropionic acid + heptafluoropropanol | 50 - 100 | Atmospheric | Anhydrous conditions preferred |
| Neutralization to potassium salt | KOH or K2CO3 aqueous solution | Ambient | Atmospheric | pH control critical |
Research Findings and Considerations
- The reaction of TFE with cyanide salts is a well-established route to tetrafluoropropionate salts, which serve as key intermediates for further functionalization.
- Maintaining an inert atmosphere and controlling moisture is critical to prevent side reactions and degradation of fluorinated intermediates.
- The choice of alcohol solvent and reaction conditions influences the yield and purity of the etherified product.
- The potassium salt form enhances the compound’s solubility and stability for its applications as a surfactant and in polymer formulations.
- Electrolytic methods can be used to convert propionate salts to other fluorinated compounds, indicating the versatility of the intermediate salts.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorinated groups, leading to the formation of less fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications .
Scientific Research Applications
Environmental Science
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate is investigated for its environmental impact due to its classification as a PFAS. Studies focus on its persistence in the environment and potential bioaccumulation in aquatic systems. Research findings indicate that this compound can be detected in various environmental matrices, leading to ongoing assessments of its ecological risks .
Materials Science
In materials science, this compound is explored for its use in developing advanced coatings and materials with enhanced chemical resistance and durability. Its unique fluorinated structure allows for low friction surfaces and high thermal stability, making it suitable for applications in aerospace and automotive industries .
Biomedical Applications
Research is also being conducted on the potential biomedical applications of this compound. Its properties may facilitate drug delivery systems where controlled release and biocompatibility are essential . Studies are ongoing to evaluate its effectiveness in various pharmaceutical formulations.
Chemical Manufacturing
The compound serves as an intermediate in the synthesis of other fluorinated compounds used in chemical manufacturing processes. Its role as a surfactant in emulsions has been noted, particularly in the production of fluoropolymer materials .
Case Study 1: Environmental Impact Assessment
A study conducted by the Environmental Protection Agency (EPA) assessed the distribution of this compound in water systems. Results indicated significant levels of the compound in surface waters near industrial sites using PFAS in their processes. The study concluded that regulatory measures are necessary to mitigate environmental exposure .
Case Study 2: Development of Fluorinated Coatings
Researchers at a leading materials science laboratory developed a new coating utilizing this compound. The coating exhibited superior resistance to solvents and acids compared to traditional coatings. Field tests showed a marked improvement in durability under harsh conditions .
Mechanism of Action
The mechanism by which Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups enhance its binding affinity and specificity, leading to various biochemical and physiological effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Selected PFAS
| Compound Name | CAS Number | Key Functional Groups | Fluorine Substitution | Anion/Cation |
|---|---|---|---|---|
| Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate | 67118-55-2 | Ether-linked heptafluoropropoxy, carboxylate | 2,2,3,3-tetrafluoro | K⁺ |
| Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionate (GenX) | 62037-80-3 | Ether-linked heptafluoropropoxy, carboxylate | 2,3,3,3-tetrafluoro | NH₄⁺ |
| Perfluorobutanesulfonic acid (PFBS) | 375-73-5 | Sulfonic acid, linear alkyl chain | Perfluorinated C₄ chain | Variable (e.g., K⁺, Na⁺) |
| Sodium 2,2,3,3-tetrafluoropropionate | 22898-01-7 | Carboxylate, short alkyl chain | 2,2,3,3-tetrafluoro | Na⁺ |
Key Observations :
- GenX (ammonium salt) shares the ether-linked heptafluoropropoxy group but differs in fluorine substitution (2,3,3,3 vs. 2,2,3,3) and cation (NH₄⁺ vs. K⁺) .
- PFBS lacks ether linkages and has a sulfonic acid group, resulting in distinct environmental behavior and toxicity .
Physicochemical Properties
Table 2: Physicochemical Properties Comparison
Key Observations :
- The potassium salt exhibits higher water solubility than GenX but lower than PFBS.
Toxicity and Environmental Impact
Table 3: Toxicity Data
Key Observations :
- Both the potassium salt and GenX show similar chronic toxicity profiles, primarily affecting the liver and kidneys .
- PFBS exhibits lower toxicity but retains environmental persistence .
Regulatory Status
- This compound : Listed as SVHC under REACH (2019) due to reproductive toxicity and environmental persistence .
- GenX : Also classified as SVHC; subject to strict manufacturing controls in the EU and U.S. .
- PFBS : Restricted under EU’s REACH since 2020 but considered less hazardous than longer-chain PFAS .
Biological Activity
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate (CAS Number: 84100-11-8) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article aims to provide a comprehensive overview of its biological activity, including toxicological profiles, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Weight | 368.143 g/mol |
| Exact Mass | 367.931 g/mol |
| LogP | 1.7714 |
| Polar Surface Area (PSA) | 49.36 Ų |
| Chemical Formula | C6F11KO3 |
The biological activity of this compound is primarily linked to its interaction with biological membranes and proteins due to its fluorinated structure. Studies have indicated that fluorinated compounds can alter lipid bilayer properties and influence protein function through hydrophobic interactions and hydrogen bonding.
Long-term Effects
Research has highlighted several long-term effects associated with exposure to related compounds in the GenX class of chemicals. A notable study evaluated the immunomodulatory effects in C57BL/6 mice and reported alterations in immune response and liver toxicity at varying doses . The study identified a no observed adverse effect level (NOAEL) of 0.5 mg/kg/day for liver effects and a lowest observed adverse effect level (LOAEL) of 5 mg/kg/day .
Case Studies
- Immunotoxicity Study :
- Developmental Toxicity Assessment :
Summary of Research Findings
The biological activity of this compound suggests potential health risks associated with exposure. Key findings from various studies include:
- Liver Toxicity : Increased liver weight and hepatocellular hypertrophy were reported in animal studies .
- Immunomodulation : Alterations in immune function were noted, suggesting that the compound may affect systemic health through immune pathways .
- Developmental Concerns : Evidence indicates that exposure during pregnancy may lead to adverse developmental outcomes in offspring .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate in synthetic samples?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorinated substituents and ether linkages. Pair with high-resolution mass spectrometry (HRMS) to verify molecular weight (C₆F₁₁KO₃, MW: 356.15 g/mol) and isotopic patterns. Cross-reference with CAS 67118-55-2 for database validation . For purity assessment, employ gas chromatography (GC) with electron capture detection (ECD) to quantify residual fluorinated intermediates .
Q. What analytical techniques are recommended for detecting trace levels of this compound in environmental matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode, optimized for per- and polyfluoroalkyl substances (PFAS). Calibrate with isotopically labeled internal standards (e.g., ¹³C₆-PFHxA) to account for matrix effects. Detection limits ≤ 1 ng/L in water samples are achievable using solid-phase extraction (SPE) with WAX cartridges, as validated in Pan et al. (2018) .
Q. How does the compound’s physicochemical properties influence its environmental mobility?
- Methodological Answer : Its high water solubility (log Kow < 1) and low adsorption potential (soil organic carbon-water partitioning coefficient, Koc ≈ 10¹–10² L/kg) necessitate modeling with solute transport software (e.g., HYDRUS-1D) to predict groundwater contamination. Experimental validation via column leaching studies under varying pH (4–9) and ionic strength conditions is critical .
Advanced Research Questions
Q. What experimental designs are appropriate for assessing the compound’s toxicokinetics in mammalian models?
- Methodological Answer : Conduct in vivo studies using Sprague-Dawley rats, administering doses via oral gavage (0.1–10 mg/kg/day). Monitor serum half-life using LC-MS/MS and assess tissue distribution (liver, kidney). Compare results to structurally similar PFAS (e.g., PFOA) to identify unique accumulation patterns. ECHA’s 2019 report provides guidance on endpoint selection for hepatic and renal toxicity .
Q. How can researchers resolve contradictions in reported bioaccumulation factors (BAFs) for this compound?
- Methodological Answer : Discrepancies arise from differences in exposure duration and trophic levels. Standardize BAF calculations using the OECD 305 guideline with freshwater fish (e.g., Danio rerio) under controlled trophic transfer studies. Normalize lipid content and compare steady-state concentrations in muscle tissue vs. water .
Q. What synthetic strategies improve yield while minimizing perfluorinated byproducts?
- Methodological Answer : Optimize the nucleophilic substitution of heptafluoropropoxy precursors with tetrafluoropropionic acid derivatives in aprotic solvents (e.g., dimethylformamide). Employ catalytic potassium carbonate to enhance reaction efficiency (>80% yield). Monitor for side products like perfluoro(2-methyl-3-oxahexanoate) using GC-MS .
Q. How do regulatory thresholds (e.g., EU REACH SVHC designation) impact experimental risk assessments?
- Methodological Answer : Align experimental protocols with REACH Annex XIV requirements for persistent, mobile, and toxic (PMT) substances. For environmental risk assessments (ERAs), derive predicted no-effect concentrations (PNECs) using species sensitivity distribution (SSD) models, incorporating chronic toxicity data from algae (Pseudokirchneriella subcapitata) and crustaceans (Daphnia magna) .
Data Contradiction Analysis
Q. Why do some studies report negligible adsorption in soil while others indicate moderate retention?
- Methodological Answer : Soil mineralogy (e.g., iron/aluminum oxide content) and organic matter variability significantly influence adsorption. Replicate experiments using standardized OECD 106 batch tests across diverse soil types (e.g., sandy vs. clay loam). Use X-ray photoelectron spectroscopy (XPS) to characterize fluorine-soil interactions .
Q. How can conflicting data on the compound’s oxidative stability be reconciled?
- Methodological Answer : Assess degradation under UV/H₂O₂ advanced oxidation processes (AOPs) with varying hydroxyl radical (•OH) fluxes. Quantify transformation products (e.g., shorter-chain PFAS) via suspect screening HRMS. Contradictions may stem from differences in light intensity or dissolved organic carbon interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
